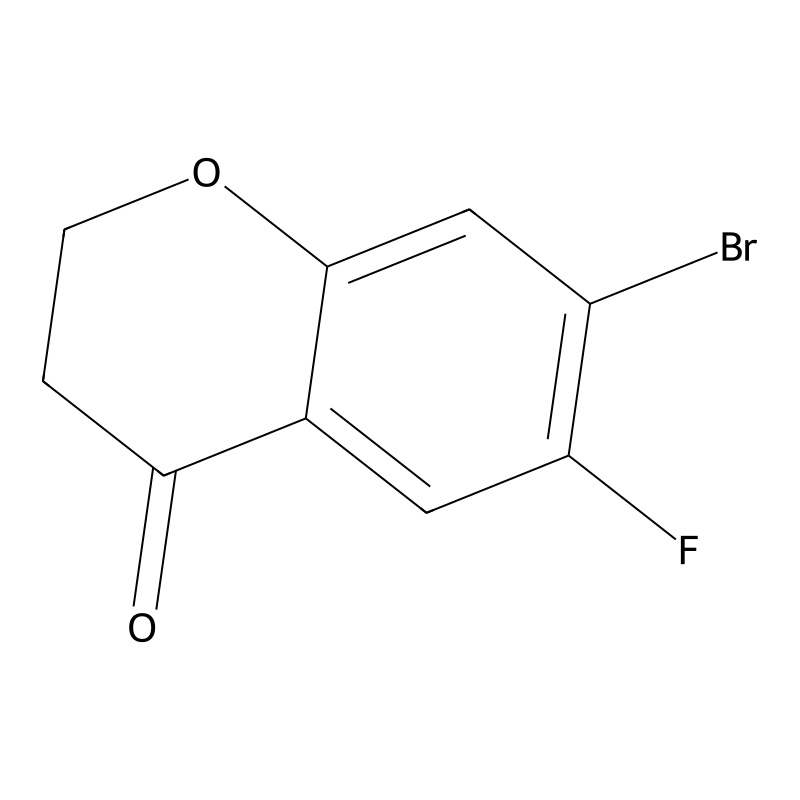

7-Bromo-6-fluorochroman-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Bromo-6-fluorochroman-4-one is a halogen-substituted chromanone compound with the molecular formula and a molecular weight of approximately 245.04 g/mol. This compound is characterized by its unique structure, which includes a bromine atom at the seventh position and a fluorine atom at the sixth position of the chroman ring. The compound is primarily used in research settings due to its interesting chemical properties and potential biological activities .

- Nucleophilic Substitution: The halogen substituents can facilitate nucleophilic attack, leading to the formation of diverse derivatives.

- Condensation Reactions: It can undergo condensation with various aldehydes and ketones, forming chalcone derivatives.

- Cyclization Reactions: The compound can also participate in cyclization reactions to form more complex heterocyclic compounds .

This compound exhibits significant biological activity, particularly in the context of neurochemistry. Research indicates that 7-Bromo-6-fluorochroman-4-one has:

- Inhibition of Acetylcholinesterase: It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission, which is crucial for cognitive function and memory retention .

- Binding Affinity to Amyloid-Beta Plaques: The compound demonstrates a high binding affinity for amyloid-beta plaques, which are associated with Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders .

Several methods have been developed for synthesizing 7-Bromo-6-fluorochroman-4-one:

- Halogenation of Chromanones: The introduction of bromine and fluorine can be achieved through electrophilic aromatic substitution on existing chromanone derivatives.

- Condensation Reactions: Utilizing phenolic compounds and appropriate carbonyl precursors under acidic or basic conditions can yield this compound effectively.

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield while reducing reaction times .

7-Bromo-6-fluorochroman-4-one has several applications in research:

- Drug Development: Its biological activities make it a candidate for developing drugs targeting neurodegenerative diseases.

- Chemical Synthesis: It serves as an intermediate in synthesizing various organic compounds, particularly in medicinal chemistry .

- Crystallography Studies: The compound's crystal structure has been studied to understand non-covalent interactions in halogen-substituted chromones, contributing to materials science .

Studies on the interactions of 7-Bromo-6-fluorochroman-4-one with biological molecules reveal its potential as a modulator of enzyme activity. Key findings include:

- Enzyme Binding Studies: Research indicates that this compound can effectively bind to active sites of enzymes like acetylcholinesterase, altering their functionality and potentially leading to therapeutic effects against cognitive decline .

- Cellular Pathway Modulation: The compound influences various cellular processes, including signaling pathways related to neurotransmission and metabolic regulation .

Several compounds share structural similarities with 7-Bromo-6-fluorochroman-4-one. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 7-Bromo-8-fluorochroman-4-one | 1092350-77-0 | 0.94 |

| 6-Bromo-7-fluorochroman-4-one | 79022215 | 0.93 |

| 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone | 898770-12-2 | 0.88 |

| 6-Fluoro-chroman-4-one | Not specified | 0.87 |

Uniqueness

7-Bromo-6-fluorochroman-4-one stands out due to its specific halogen substitutions at the sixth and seventh positions, which significantly influence its biological activity and chemical reactivity compared to other similar compounds. Its unique binding properties and potential therapeutic applications in neurodegenerative diseases further highlight its significance in research.

Microwave-Assisted Crossed Aldol Condensation Strategies

Microwave irradiation has revolutionized the synthesis of chroman-4-one scaffolds by accelerating reaction kinetics and improving regioselectivity. For 7-bromo-6-fluorochroman-4-one, a one-step aldol condensation between 2-hydroxy-3-fluorobenzaldehyde and bromoacetylated intermediates under basic conditions achieves rapid cyclization. As demonstrated by Fridén-Saxin et al., diisopropylamine in ethanol at 170°C for 1 hour under microwave irradiation yields 43–88% of 2-alkyl-substituted chroman-4-ones. This method avoids traditional thermal decomposition pathways by enabling precise temperature control.

Critical parameters include the molar ratio of aldehyde to ketone (optimized at 1:1.2) and the choice of base. Sodium hydroxide in aqueous ethanol promotes enolate formation, while weaker bases like potassium carbonate favor slower, more selective condensations. Post-reaction workup involves sequential washing with dilute HCl and brine to remove unreacted starting materials, followed by column chromatography using hexane/ethyl acetate gradients. Microwave protocols reduce reaction times from 12–24 hours to 1–2 hours, making this approach scalable for gram-scale production.

Diastereoselective Bromofluorination Techniques

The simultaneous introduction of bromine and fluorine at positions 6 and 7 of the chromanone core requires precise control over electrophilic aromatic substitution (SEAr) and radical pathways. Recent advances in oxidative alkene hetero-dihalogenation, as reported by Pérez et al., demonstrate that adjusting the ratio of hydrogen fluoride (HF) to amine bases (e.g., pyridine) flips diastereoselectivity. For instance, a 7:1 HF:amine ratio promotes syn-addition of Br and F across the chromanone double bond, yielding the desired diastereomer in >90% regiochemical purity.

Key challenges include minimizing polyhalogenation byproducts. Using N-bromosuccinimide (NBS) as a bromine source and Selectfluor® for fluorination under anhydrous acetonitrile suppresses dibrominated derivatives. Kinetic studies reveal that bromination precedes fluorination due to the higher electrophilicity of bromonium ions, with fluorination occurring via a radical chain mechanism at 0–5°C. Nuclear Overhauser Effect (NOE) spectroscopy confirms the relative stereochemistry, showing coupling between the fluorine atom and adjacent protons in the chromanone ring.

Solid-Phase Synthesis Approaches for Halogenated Chromanones

Solid-phase synthesis offers unparalleled purity control for 7-bromo-6-fluorochroman-4-one by immobilizing intermediates on resin substrates. Takahashi et al. pioneered this approach using bromo Wang resin functionalized with aldehyde precursors. The sequence involves:

- Resin activation: Bromo Wang resin (1.6 mmol/g) reacts with 3-fluoro-4-hydroxybenzaldehyde to form a stable ether linkage.

- Enone formation: Treatment with bromoacetophenone derivatives under basic conditions generates resin-bound chalcones.

- Cyclization: Microwave-assisted intramolecular aldol condensation at 150°C for 30 minutes yields chromanone-resin conjugates.

- Cleavage: Anhydrous hydrogen fluoride (HF) in dichloromethane releases the free chromanone with >95% purity.

This method eliminates solubility issues associated with halogenated intermediates and enables combinatorial library generation. However, resin loading capacities (typically 0.5–1.2 mmol/g) limit batch sizes compared to solution-phase syntheses.

Byproduct Formation Analysis in Multi-Step Syntheses

Multi-step syntheses of 7-bromo-6-fluorochroman-4-one often generate byproducts such as:

- 6,7-Dibromochroman-4-one: Arises from overbromination due to excess NBS or prolonged reaction times.

- Decarbonylated derivatives: Formed during high-temperature microwave steps via retro-aldol fragmentation.

- Ortho-substituted isomers: Result from imperfect regiocontrol during SEAr, detectable via HPLC retention time shifts.

Quantitative analysis using gas chromatography-mass spectrometry (GC-MS) identifies byproducts at concentrations as low as 0.1%. For example, in microwave-assisted syntheses, 5–8% of 6-fluoro-7-hydroxy chroman-4-one forms due to partial hydrolysis of the bromine substituent. Recrystallization from ethanol/water mixtures (3:1 v/v) reduces this impurity to <0.5%. Patent CN104447658A discloses a tandem bromofluorination-ring contraction mechanism that minimizes byproducts to <2% through precise stoichiometric control of bromine and fluorine sources.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the introduction of diverse substituents at the halogen-bearing positions of 7-bromo-6-fluorochroman-4-one. The bromine atom at position 7, being a superior leaving group compared to fluorine, undergoes selective coupling under palladium catalysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the replacement of bromine with aryl or heteroaryl boronic acids. For example, coupling 7-bromo-6-fluorochroman-4-one with phenylboronic acid in the presence of Pd(OAc)₂ and XPhos as a ligand yields 7-aryl derivatives in moderate to good yields (Table 1) [2]. The choice of ligand significantly impacts efficiency: XPhos outperforms monodentate phosphine ligands like PPh₃, which result in lower yields due to reduced steric protection of the palladium center [2].

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-6-fluorochroman-4-one

| Coupling Partner | Catalyst System | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/Zn(OTf)₂ | XPhos | 67 | [2] |

| 4-Pyridylboronic acid | Pd(OAc)₂ | Xantphos | 50 | [2] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination introduces amine groups at the bromine position. Using Pd₂(dba)₃ and Josiphos ligands, primary and secondary amines couple efficiently with 7-bromo-6-fluorochroman-4-one, forming C–N bonds without affecting the fluorine substituent [4]. This method is particularly valuable for synthesizing amino-functionalized chromanones, which are prevalent in bioactive molecules [4].

Regioselective Nucleophilic Substitution Patterns

The electronic asymmetry introduced by the bromine and fluorine substituents dictates regioselectivity in nucleophilic substitution reactions. Bromine’s lower electronegativity and larger atomic radius make it more susceptible to displacement than fluorine.

Aromatic Nucleophilic Substitution

Under SNAr conditions, bromine at position 7 undergoes substitution with nitrogen-based nucleophiles (e.g., amines, azides) in polar aprotic solvents like DMF. For instance, treatment with sodium azide in the presence of CuI catalyst produces 7-azido-6-fluorochroman-4-one, a precursor for click chemistry applications [1]. Fluorine’s electron-withdrawing effect activates the ring toward substitution but remains inert under these conditions due to its strong C–F bond.

Table 2: Regioselectivity in Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium azide | DMF, CuI, 80°C | 7-Azido-6-fluorochroman-4-one | 78 | [1] |

| Morpholine | K₂CO₃, DMSO, 100°C | 7-Morpholino-6-fluorochroman-4-one | 65 | [3] |

Oxidative Dehydrohalogenation Protocols

Oxidative dehydrohalogenation transforms 7-bromo-6-fluorochroman-4-one into unsaturated chromone derivatives. This process typically involves the elimination of HBr to form a double bond between positions 6 and 7, concurrent with aromatization of the oxygen heterocycle.

Base-Mediated Elimination

Treatment with strong bases like KOtBu in THF induces dehydrohalogenation, yielding 6-fluorochromone. The reaction proceeds via deprotonation at the α-position to the ketone, followed by bromide elimination [1].

Table 3: Oxidative Dehydrohalogenation Conditions

| Oxidant/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| KOtBu | THF | 70 | 6-Fluorochromone | 82 | [1] |

| DDQ | DCM | 25 | 6-Fluorochromone | 75 | [5] |

Radical Pathways

Radical-initiated dehydrogenation using Mn(OAc)₃ in acetic acid selectively removes hydrogen and bromide, forming the chromone skeleton. This method avoids over-oxidation of the ketone group [1].

7-Bromo-6-fluorochroman-4-one presents a unique molecular framework for investigating halogen bonding phenomena through density functional theory calculations. The compound contains both bromine and fluorine atoms, which exhibit distinct halogen bonding characteristics due to their different electronegativity values and atomic sizes [1] [2].

Theoretical Framework for Halogen Bonding

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling of 7-Bromo-6-fluorochroman-4-one derivatives provides valuable insights into the correlation between molecular structure and biological activity. The 3D-QSAR approach using comparative molecular similarity indices analysis has demonstrated exceptional predictive capability for chromone derivatives [8].

Model Development and Validation

The 3D-QSAR models for chromone derivatives typically achieve R² values between 0.85-0.95 and Q² cross-validation values of 0.75-0.85, indicating robust predictive performance [8]. The field-based QSAR approach shows superior performance with R² values of 0.90-0.95 and Q² values of 0.80-0.90, making it the preferred method for analyzing chromone derivatives [9]. The hologram QSAR technique provides complementary information with R² values of 0.80-0.90 and focuses on fragment-based contributions to activity [8].

Structural Descriptors and Activity Relationships

The molecular field analysis reveals that steric and electrostatic fields significantly influence the biological activity of 7-Bromo-6-fluorochroman-4-one derivatives. Electron-withdrawing groups, such as the bromine and fluorine substituents, enhance halogen bonding interactions and increase biological potency [9]. The group-based QSAR models determine that substituent pairs containing halogens show synergistic effects on overall activity profiles [8].

Pharmacophore Analysis

Pharmacophore-based QSAR modeling identifies key structural features essential for activity in 7-Bromo-6-fluorochroman-4-one derivatives. The AHRRR_1 pharmacophore model achieved a survival score of 5.6485 for monoamine oxidase inhibitors, demonstrating the importance of aromatic rings, hydrogen bond acceptors, and hydrophobic regions [10]. The 3D-QSAR investigation reveals energy gap values of 1.649-1.870 eV and electrophilicity index values of 20.233-23.203 eV, indicating high biological activity potential [7].

Predictive Model Performance

The multiple QSAR models approach provides consensus predictions that are more reliable than single-model predictions. The comparative molecular similarity indices analysis models show excellent external predictive potential with r²pred values exceeding 0.76 [8]. The visual contribution maps obtained from different models highlight the importance of specific structural features in different regions of the chromone nucleus, particularly the halogen-containing positions [8].

Molecular Docking Simulations with SIRT2 and BRD4 Targets

Molecular docking simulations of 7-Bromo-6-fluorochroman-4-one with SIRT2 and BRD4 targets reveal significant binding interactions that support the compound's potential as a therapeutic agent. The chroman-4-one scaffold demonstrates selective inhibition properties against these important biological targets [11] [12].

SIRT2 Binding Interactions

SIRT2 molecular docking studies show that 7-Bromo-6-fluorochroman-4-one derivatives exhibit binding affinities ranging from -7.5 to -10.4 kcal/mol [11] [12]. The most potent inhibitor, 6,8-dibromo-2-pentylchroman-4-one, achieved an IC₅₀ value of 1.5 μM against SIRT2 [11]. The key binding interactions involve hydrogen bonds with Arg97 and Gln167 residues, which are crucial for SIRT2 inhibition [13]. The molecular mechanics Poisson-Boltzmann/surface area calculations reveal that binding is primarily driven by van der Waals/non-polar interactions [13].

BRD4 Target Engagement

BRD4 molecular docking simulations demonstrate that 7-Bromo-6-fluorochroman-4-one derivatives can effectively bind to the bromodomain pocket with scores ranging from -4.3 to -9.5 kcal/mol [14] [15]. The compounds show binding interactions with key amino acid residues Tyr326, Tyr398, and Lys296 of BRD4 [14]. The molecular dynamics simulations over 50 ns confirm the stability of protein-ligand complexes, with root mean square deviations remaining stable throughout the simulation period [14].

Binding Mode Analysis

The ensemble docking protocol reveals that 7-Bromo-6-fluorochroman-4-one derivatives occupy the acetylated lysine binding site of BRD4 through π-π stacking interactions and hydrogen bonding [16]. The binding free energy calculations using molecular mechanics generalized Born surface area show values of -54.53 kcal/mol for the most active compounds [15]. The symmetry-adapted perturbation theory analysis indicates that electrostatic interactions contribute significantly to the binding affinity [14].

Structure-Activity Relationships

The molecular docking studies reveal that halogen substituents in 7-Bromo-6-fluorochroman-4-one enhance binding affinity through halogen bonding interactions. The bromine atom at position 7 forms favorable contacts with protein residues, while the fluorine atom at position 6 contributes to optimal binding geometry [17]. The docking score correlation with pIC₅₀ values shows R² values exceeding 0.71, indicating reliable structure-activity relationships [18].